molecular formula C13H9Cl2NO B1453168 4-(3,5-Dichlorobenzoyl)-2-methylpyridine CAS No. 1187165-30-5

4-(3,5-Dichlorobenzoyl)-2-methylpyridine

Cat. No. B1453168
CAS RN: 1187165-30-5
M. Wt: 266.12 g/mol
InChI Key: RJMAUHYBZZUBLC-UHFFFAOYSA-N
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Description

“4-(3,5-dichlorobenzamido)benzoic acid” is a compound with the molecular formula C14H9Cl2NO3 . It has an average mass of 310.132 Da and a monoisotopic mass of 308.995941 Da .


Synthesis Analysis

The synthesis of 3,5-dichlorobenzoyl chloride involves the reaction of aryl carboxylic acid with DMF . This compound is then used in the synthesis of various benzamide derivatives .


Molecular Structure Analysis

The structures of compounds similar to “4-(3,5-dichlorobenzamido)benzoic acid” have been established by X-ray crystallography .


Chemical Reactions Analysis

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .


Physical And Chemical Properties Analysis

“4-(3,5-dichlorobenzamido)benzoic acid” has a density of 1.5±0.1 g/cm³, a boiling point of 427.8±45.0 °C at 760 mmHg, and a flash point of 212.5±28.7 °C . It also has a molar refractivity of 77.5±0.3 cm³ .

Scientific Research Applications

Synthesis of Dichlorobenzamide Derivatives

This compound is utilized in the synthesis of various dichlorobenzamide derivatives. These derivatives are produced through reactions with arylamine compounds and have been confirmed by nuclear magnetic resonance and infrared spectroscopy . The crystal structures of some derivatives have been established by X-ray crystallography, indicating their potential for further chemical analysis and application .

Development of Antitumoral Agents

Some dichlorobenzamide derivatives, which can be synthesized using 4-(3,5-Dichlorobenzoyl)-2-methylpyridine, have shown antitumoral activities. This suggests that the compound could play a role in the development of new cancer treatments .

Anticonvulsive Property Exploration

Analogous derivatives of dichlorobenzamide have exhibited anticonvulsive properties. This opens up research opportunities for 4-(3,5-Dichlorobenzoyl)-2-methylpyridine in the creation of anticonvulsive medications .

Biological Activity Studies

The biological activity of chlorobenzene derivatives, including those derived from 4-(3,5-Dichlorobenzoyl)-2-methylpyridine, is a field of interest due to their varied physical, chemical, and biological properties .

Material Science Applications

Arylamines, which react with 4-(3,5-Dichlorobenzoyl)-2-methylpyridine to form dichlorobenzamide compounds, are versatile materials used in various industrial applications. This suggests potential material science applications for the compound itself .

Pharmaceutical Research

Given its role in synthesizing derivatives with biological activity, 4-(3,5-Dichlorobenzoyl)-2-methylpyridine could be significant in pharmaceutical research, particularly in the discovery of new drugs .

Chemical Intermediate

The compound serves as an important substrate in the synthesis of various benzamide derivatives, which are crucial intermediates in organic synthesis and could lead to the development of a wide range of chemical products .

Analytical Chemistry

Due to its well-characterized structure and properties, 4-(3,5-Dichlorobenzoyl)-2-methylpyridine can be used as a standard or reference compound in analytical chemistry, aiding in the identification and quantification of similar compounds .

Safety and Hazards

3,5-Dichlorobenzoyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

(3,5-dichlorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-9(2-3-16-8)13(17)10-5-11(14)7-12(15)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMAUHYBZZUBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dichlorobenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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